N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Overview
Description
N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound with a molecular formula of C19H16N4O2S and a molecular weight of 364.42 g/mol . This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable quinazoline derivative, followed by cyclization and introduction of the sulfanylidene group . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can be compared with other imidazoquinazoline derivatives, such as:
- N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- N-benzyl-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
These compounds share similar core structures but differ in their side chains, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-benzyl-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c24-16(20-11-12-6-2-1-3-7-12)10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h1-9,15,21H,10-11H2,(H,20,24) |
InChI Key |
MAHCJTOOJNEXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Origin of Product |
United States |
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